2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
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Description
2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24Cl2N4OS and its molecular weight is 475.43. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. With a molecular formula of C24H27ClN4OS and a molecular weight of approximately 455.0 g/mol, this compound incorporates a triazole ring, a sulfanyl group, and a substituted acetamide moiety. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The structure of the compound is characterized by several functional groups that contribute to its reactivity and biological activity. The presence of the triazole ring is significant for its pharmacological properties, as triazoles are known for their ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C24H27ClN4OS |
Molecular Weight | 455.0 g/mol |
IUPAC Name | This compound |
CAS Number | 539812-47-0 |
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing several potential therapeutic applications:
Antiviral Activity
Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. In particular, compounds similar to this one have shown effectiveness against viruses such as Hepatitis B (HBV) and HIV. For instance, a related triazole compound demonstrated an EC50 value of 8.5 μM against HBV without significant cytotoxicity .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain triazole compounds can inhibit the growth of cancer cell lines. For example, compounds with similar structural features were found to exhibit IC50 values ranging from 6.2 μM against colon carcinoma cells to 27.3 μM against breast cancer cells .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Studies suggest that the triazole ring may facilitate binding to enzymes or receptors involved in viral replication or cancer cell proliferation. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions.
Case Studies
Several case studies have highlighted the biological effects of similar triazole-containing compounds:
- Study on Antiviral Efficacy : A series of (1,4-disubstituted-1,2,3-triazol) compounds were synthesized and evaluated for their antiviral activity against HBV and HIV. One notable compound exhibited a significant inhibition rate at concentrations as low as 10 μM .
- Anticancer Screening : Another study focused on the anticancer properties of various triazole derivatives revealed that certain modifications in the side chains significantly enhanced their potency against different cancer cell lines .
Properties
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4OS/c1-5-12-29-21(15-6-8-16(9-7-15)23(2,3)4)27-28-22(29)31-14-20(30)26-17-10-11-18(24)19(25)13-17/h5-11,13H,1,12,14H2,2-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYGRPSDMUZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.